SGE-516

Catalog No.
S12848646
CAS No.
M.F
C23H35N3O2
M. Wt
385.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SGE-516

Product Name

SGE-516

IUPAC Name

1-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(triazol-2-yl)ethanone

Molecular Formula

C23H35N3O2

Molecular Weight

385.5 g/mol

InChI

InChI=1S/C23H35N3O2/c1-22(28)9-7-16-15(13-22)3-4-18-17(16)8-10-23(2)19(18)5-6-20(23)21(27)14-26-24-11-12-25-26/h11-12,15-20,28H,3-10,13-14H2,1-2H3/t15-,16+,17-,18-,19+,20-,22-,23+/m1/s1

InChI Key

NNHRCSJWUBQYQV-YHWBJDLNSA-N

SMILES

Array

Canonical SMILES

CC1(CCC2C(C1)CCC3C2CCC4(C3CCC4C(=O)CN5N=CC=N5)C)O

Isomeric SMILES

C[C@]1(CC[C@H]2[C@@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CN5N=CC=N5)C)O

1-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(triazol-2-yl)ethanone is a complex organic compound with the molecular formula C21H34O2C_{21}H_{34}O_{2} and a molecular weight of approximately 318.5 g/mol. This compound features a unique tetradecahydro-cyclopenta[a]phenanthrene structure modified with a hydroxyl group and an ethanone moiety linked to a triazole ring. Its structural complexity suggests potential for diverse biological activities and applications in medicinal chemistry.

Typical of ketones and alcohols. Key reaction types include:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
  • Reduction: The ketone functionality can be reduced to an alcohol.
  • Substitution Reactions: The triazole moiety may undergo nucleophilic substitution reactions due to its electron-withdrawing nature.

These reactions allow for the modification of the compound's structure to enhance its biological activity or tailor it for specific applications.

While specific biological activities of this compound are not extensively documented in the search results, compounds with similar structures often exhibit significant pharmacological properties. Potential activities may include:

  • Antimicrobial: Similar compounds have shown effectiveness against various pathogens.
  • Anti-inflammatory: Structural analogs are known for their anti-inflammatory effects.
  • Hormonal Modulation: Given its steroid-like structure, it may influence hormonal pathways.

Further research is needed to elucidate the precise biological effects of this compound.

The synthesis of 1-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(triazol-2-yl)ethanone typically involves multi-step organic synthesis techniques:

  • Formation of the Cyclopenta[a]phenanthrene Core: This may involve cyclization reactions starting from simpler precursors.
  • Hydroxylation: The introduction of the hydroxyl group can be achieved through oxidation reactions.
  • Triazole Formation: The triazole ring can be synthesized via click chemistry or other cycloaddition methods involving azides and alkynes.
  • Final Coupling: The final product is obtained by coupling the triazole with the cyclopenta[a]phenanthrene derivative.

This compound has potential applications in several fields:

  • Pharmaceuticals: Due to its possible biological activities, it could serve as a lead compound in drug development targeting infections or inflammatory diseases.
  • Chemical Research: It may be utilized in studies exploring structure-activity relationships due to its complex architecture.

Interaction studies are essential to understanding how this compound behaves within biological systems. Potential areas of focus include:

  • Receptor Binding Studies: Investigating interactions with hormone receptors or other biological targets.
  • Metabolic Pathways: Understanding how the compound is metabolized can provide insights into its efficacy and safety profile.

Such studies would help clarify its mechanism of action and potential side effects.

  • 10-Hydroxycamptothecin
    • Molecular Formula: C20H18N2O4C_{20}H_{18}N_{2}O_{4}
    • Notable for its anticancer properties through topoisomerase inhibition.
  • Dexamethasone
    • Molecular Formula: C22H29F1O5C_{22}H_{29}F_{1}O_{5}
    • A corticosteroid with anti-inflammatory effects.
  • Testosterone
    • Molecular Formula: C19H28O2C_{19}H_{28}O_{2}
    • An androgen involved in various physiological processes.

Uniqueness

The uniqueness of 1-[(3R,5R,...)] lies in its specific stereochemistry and the combination of a steroid-like structure with a triazole moiety. This combination could lead to distinct biological activities not observed in the aforementioned compounds.

XLogP3

4.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

385.27292737 Da

Monoisotopic Mass

385.27292737 Da

Heavy Atom Count

28

Dates

Last modified: 08-10-2024

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